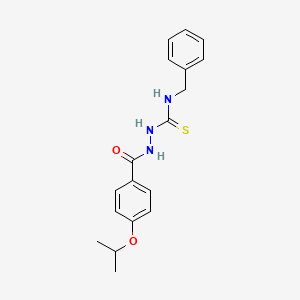
4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one, also known as EBO-04, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to possess unique properties that make it a promising candidate for various applications in the field of biomedical research.
作用機序
The mechanism of action of 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to possess anti-inflammatory and antioxidant properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to using 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments. For example, it has been found to be unstable in aqueous solutions and has a relatively short half-life. This can make it difficult to study in certain experimental settings.
将来の方向性
There are a number of future directions for the study of 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one. One area of research is the development of new cancer therapies based on 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one. This could involve the synthesis of analogs with improved stability and potency. Another area of research is the study of the neuroprotective effects of 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one and its potential use in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one and its potential use in other areas of biomedical research.
合成法
The synthesis of 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one involves a multi-step process that begins with the reaction of 4-ethoxybenzaldehyde and 2-methoxybenzaldehyde with ammonium acetate and acetic anhydride to form the corresponding 2,4-dimethoxybenzylidene derivatives. These derivatives are then reacted with ethyl acetoacetate in the presence of sodium ethoxide to yield the final product, 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one. This method has been optimized to produce high yields of pure 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one.
科学的研究の応用
4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. 4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been found to possess potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer.
特性
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-23-14-10-8-13(9-11-14)12-16-19(21)24-18(20-16)15-6-4-5-7-17(15)22-2/h4-12H,3H2,1-2H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNPDUDXWNXITM-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(4-ethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(4-isopropylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5798226.png)
![N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5798233.png)
![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5798239.png)
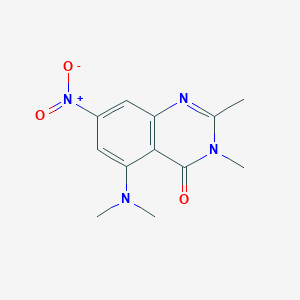
![2,2-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5798247.png)
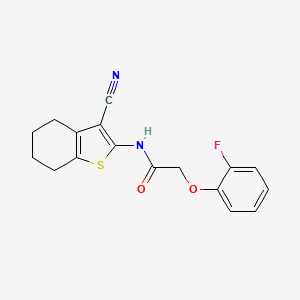
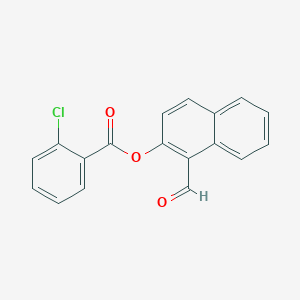
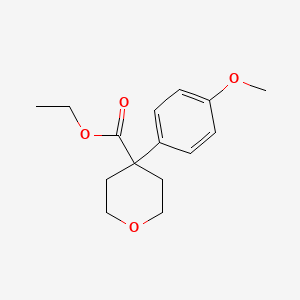


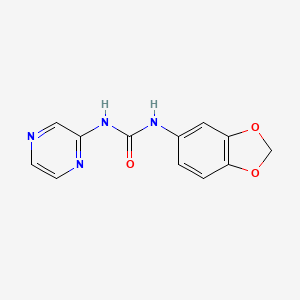

![8,10-dimethyl-2-propyl-4-[4-(2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5798309.png)
